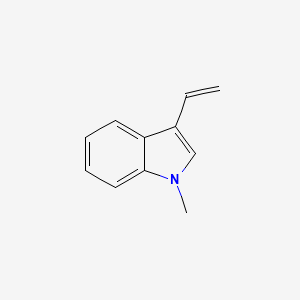

3-Ethenyl-1-methyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

62747-53-9 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-ethenyl-1-methylindole |

InChI |

InChI=1S/C11H11N/c1-3-9-8-12(2)11-7-5-4-6-10(9)11/h3-8H,1H2,2H3 |

InChI Key |

MXLDILMYRIVLKC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethenyl 1 Methyl 1h Indole

Strategies for Indole (B1671886) Core Formation and N-Methylation

The initial phase in the synthesis of 3-ethenyl-1-methyl-1H-indole often involves the construction of the indole ring system itself, followed by the crucial step of N-methylation.

Alkylation Approaches for 1-Methylation of Indole

The introduction of a methyl group at the nitrogen atom (N1 position) of the indole ring is a common and critical step. Various alkylation strategies have been developed to achieve this transformation efficiently.

A prevalent method involves the deprotonation of the indole N-H with a suitable base to form the indolide anion, which then acts as a nucleophile, attacking an electrophilic methyl source. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs2CO3). researchgate.net The choice of the methylating agent is also crucial, with methyl iodide and dimethyl sulfate (B86663) being classic examples, although they are often toxic and hazardous. google.com

More recent and safer methodologies utilize alternative methylating agents. For instance, phenyl trimethylammonium iodide (PhMe3NI) has been reported as a non-toxic and easy-to-handle reagent for the monoselective N-methylation of indoles, demonstrating high yields and excellent functional group tolerance. nih.govacs.org Another approach employs dimethyl carbonate (DMC) in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), offering nearly quantitative yields under mild conditions. google.com Microwave irradiation can be used to accelerate these reactions. google.com

Copper-catalyzed N-alkylation using N-tosylhydrazones has also been developed as an efficient method for direct N-alkylation of indoles. rsc.org Furthermore, the use of chiral N-protected 2-methylaziridines as alkylating reagents has been explored to achieve N-alkylation with improved yields and operational simplicity. researchgate.net

| Method | Methylating Agent | Base | Key Features |

| Classical Alkylation | Methyl iodide, Dimethyl sulfate | NaH, KOH, CsCO | Effective but uses toxic reagents. google.com |

| Quaternary Ammonium Salt | Phenyl trimethylammonium iodide | - | Safe, non-toxic, high yields, monoselective. nih.govacs.org |

| Carbonate-based | Dimethyl carbonate | DABCO (catalytic) | Mild conditions, nearly quantitative yields. google.com |

| Copper-Catalyzed | N-Tosylhydrazones | KOH | Efficient direct N-alkylation. rsc.org |

| Aziridine-based | N-Boc-2-methylaziridine | KOH (substoichiometric) | Improved yields and operability. researchgate.net |

Mechanistic Aspects of N-Alkylation in Indole Synthesis

The mechanism of N-alkylation of indoles typically proceeds through an SN2 pathway. The indole nitrogen, being more nucleophilic than the carbon atoms of the pyrrole (B145914) ring in the presence of a base, attacks the electrophilic carbon of the alkylating agent. bhu.ac.in The choice of base and solvent can influence the regioselectivity of the reaction. For instance, using more ionic sodium and potassium salts tends to favor N-alkylation, especially with hard electrophiles. bhu.ac.in

In contrast, methods like the copper-catalyzed reaction with N-tosylhydrazones involve a different mechanism, likely a reductive cross-coupling process. rsc.org The aza-Wacker-type reaction for N-alkylation of alkenols with indole derivatives proceeds via a syn-aminopalladation mechanism. nih.gov Understanding these mechanistic nuances is crucial for optimizing reaction conditions and achieving the desired regioselectivity, preventing undesired C-alkylation. nih.gov

Installation of the 3-Ethenyl Moiety

With the 1-methylindole (B147185) core in hand, the next critical step is the introduction of the ethenyl group at the C3 position. The C3 position of indole is the most nucleophilic and thus the most reactive site for electrophilic substitution. wikipedia.org

Regioselective Functionalization at the Indole C3 Position

The inherent reactivity of the C3 position of the indole ring makes it the primary site for electrophilic attack. wikipedia.org This intrinsic reactivity is often exploited for direct functionalization. Various methods have been developed to introduce substituents at this position with high regioselectivity. beilstein-journals.org

For instance, direct C3-alkylation of indoles can be achieved using various catalytic systems. A metal-free approach using cesium carbonate and Oxone® allows for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. rsc.orgchemrxiv.org Boron-based catalysts, such as B(C6F5)3, have also been shown to effectively catalyze the direct C3 alkylation of indoles, avoiding common side reactions like N-methylation. acs.org

Palladium-catalyzed reactions are also widely used for C-H functionalization. By employing a removable directing group at the C3 position, regioselective arylation at other positions like C4 can be achieved. nih.gov However, for the synthesis of this compound, the focus remains on direct functionalization at the C3 position.

Olefin Metathesis and Related Coupling Reactions for Ethenyl Group Introduction

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, cross-metathesis between 1-methylindole and a suitable vinyl partner, catalyzed by a ruthenium-based catalyst like Grubbs' catalyst, could be a viable route. masterorganicchemistry.com This reaction involves the "swapping" of substituents between two alkenes. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are also extensively used to introduce vinyl groups. wikipedia.orgnumberanalytics.com The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnumberanalytics.com For example, 3-iodo-1-methylindole could be coupled with ethylene (B1197577) or a vinylboron species. The Suzuki reaction, on the other hand, involves the coupling of an organoboron compound with an organic halide or triflate. numberanalytics.comyoutube.com A sequence involving hydroboration of a terminal alkyne to form a vinylborane, followed by a Suzuki-Miyaura coupling with 3-halo-1-methylindole, can also be envisioned. nih.govnih.gov

| Reaction | Key Reactants | Catalyst | Description |

| Olefin Metathesis | 1-Methylindole, Vinyl partner | Grubbs' Catalyst (Ru-based) | Swapping of alkene fragments. wikipedia.orgmasterorganicchemistry.com |

| Heck Reaction | 3-Halo-1-methylindole, Alkene | Palladium complex | Forms a substituted alkene from an unsaturated halide and an alkene. wikipedia.orgnumberanalytics.com |

| Suzuki Coupling | 3-Halo-1-methylindole, Vinylboron reagent | Palladium complex | Couples an organoboron compound with an organic halide. numberanalytics.comyoutube.com |

Wittig Reactions and Condensation Methodologies

The Wittig reaction is a classic and reliable method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org To synthesize this compound, 1-methylindole-3-carboxaldehyde would be reacted with a methylidenephosphorane (generated from a methyltriphenylphosphonium (B96628) salt and a strong base). cdnsciencepub.comimist.ma This reaction is known for its high yields in forming the desired vinylindole derivatives. cdnsciencepub.com

Condensation reactions also provide a route to 3-vinylindoles. For example, the condensation of indole-3-aldehyde with compounds containing an active methylene (B1212753) group can yield 3-vinylindole derivatives. cdnsciencepub.com

Palladium-Catalyzed Coupling Reactions for Ethenyl Indole Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds. Several of these reactions, including the Heck, Suzuki, and Stille couplings, are instrumental in the synthesis of this compound. These reactions typically involve the coupling of a vinyl group source with a pre-functionalized 1-methyl-1H-indole derivative.

A common strategy involves the use of 3-halo-1-methyl-1H-indole (e.g., 3-iodo- or 3-bromo-1-methyl-1H-indole) as the starting material. In the Heck reaction , this is coupled with ethylene or a vinyl equivalent in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired this compound and regenerate the catalyst. ekb.eg

The Suzuki-Miyaura coupling offers an alternative route, coupling a 3-borylated-1-methyl-1H-indole derivative with a vinyl halide or triflate. acs.org This reaction is renowned for its mild reaction conditions and the low toxicity of the boron-containing reagents. The catalytic cycle involves oxidative addition, transmetalation of the vinyl group from boron to palladium, and reductive elimination. acs.org

The Stille coupling utilizes an organotin reagent, such as vinyltributylstannane, which is coupled with 3-halo-1-methyl-1H-indole. harvard.eduorganic-chemistry.orglibretexts.org While effective, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Another powerful method for introducing the ethenyl group is the Wittig reaction . This approach involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium halide and a strong base. This reaction is highly reliable for the formation of alkenes from aldehydes and ketones. imist.ma

| Coupling Reaction | Indole Substrate | Vinyl Source | Typical Catalyst/Reagents |

| Heck Reaction | 3-Iodo-1-methyl-1H-indole | Ethylene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Suzuki-Miyaura Coupling | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Vinyl bromide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Stille Coupling | 3-Bromo-1-methyl-1H-indole | Vinyltributylstannane | Pd(PPh₃)₄, LiCl |

| Wittig Reaction | 1-Methyl-1H-indole-3-carbaldehyde | Methyltriphenylphosphonium iodide | Strong Base (e.g., n-BuLi, NaH) |

Multi-Component Reactions (MCRs) for Indole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comacs.org While a direct one-pot MCR for the synthesis of this compound is not prominently documented, MCRs are widely used to generate diverse 3-substituted indole scaffolds, which can then be further elaborated to the target molecule. rug.nlnih.gov

For instance, a three-component Mannich-type reaction involving an indole, an aldehyde, and an amine can be used to introduce a functionalized side chain at the C3 position of the indole ring. rsc.org This functionalized intermediate can then be converted to the ethenyl group through subsequent chemical transformations. The key advantage of MCRs lies in their operational simplicity, atom economy, and the ability to rapidly build molecular complexity. tcichemicals.com

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The yield of this compound in the aforementioned synthetic methods is highly dependent on the careful optimization of several reaction parameters.

For Palladium-Catalyzed Coupling Reactions:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is crucial. Sterically hindered and electron-rich ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields. harvard.edu

Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Solvents like DMF, THF, and dioxane are commonly used. beilstein-journals.orgnih.gov

Base: The choice and concentration of the base are critical, particularly in the Heck and Suzuki reactions, as it is involved in the regeneration of the active catalyst.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition.

For the Wittig Reaction:

Base: The choice of a strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) is critical for the efficient generation of the phosphorus ylide.

Solvent: Anhydrous and aprotic solvents like THF or DMSO are essential to prevent quenching of the highly reactive ylide.

Temperature: The initial ylide formation is often carried out at low temperatures to control the reaction, followed by reaction with the aldehyde at a suitable temperature.

| Parameter | Effect on Yield | Typical Conditions |

| Catalyst Loading (Pd) | Lower loading can be cost-effective but may require longer reaction times. | 1-5 mol% |

| Ligand Choice | Influences catalyst stability and reactivity. | PPh₃, P(t-Bu)₃, Buchwald ligands |

| Solvent Polarity | Affects solubility of reactants and catalyst, influencing reaction rates. | DMF, THF, Dioxane, Acetonitrile |

| Reaction Temperature | Higher temperatures increase reaction rates but can lead to side products. | 25-120 °C |

| Base Strength (Wittig) | Stronger bases ensure complete ylide formation. | n-BuLi, NaH, KOtBu |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, several green chemistry considerations can be applied.

Catalysis: The use of highly efficient catalysts, such as palladium on carbon (Pd/C), which can be easily recovered and reused, is a key green approach. rsc.org Nanoparticle catalysts are also being explored for their high activity and potential for recyclability.

Solvent-Free Conditions: Performing reactions under solvent-free conditions, often facilitated by microwave irradiation, can significantly reduce solvent waste. ajgreenchem.comresearchgate.net This approach can also lead to shorter reaction times and improved yields.

Alternative Solvents: When solvents are necessary, the use of greener alternatives such as water or bio-based solvents is encouraged. rsc.org

Atom Economy: Multi-component reactions are inherently green due to their high atom economy, as they incorporate the majority of the atoms from the starting materials into the final product. tcichemicals.com

By implementing these green chemistry principles, the synthesis of this compound can be made more environmentally benign and sustainable.

Chemical Reactivity and Transformation Pathways of 3 Ethenyl 1 Methyl 1h Indole

Reactivity of the Ethenyl Group

The exocyclic double bond of the ethenyl group is electron-rich, making it susceptible to attack by electrophiles and radicals. It also serves as a 2π or 4π component in cycloaddition reactions and can undergo polymerization.

Electrophilic and Radical Addition Reactions

The ethenyl group of 3-Ethenyl-1-methyl-1H-indole undergoes addition reactions typical of alkenes. The regiochemical outcome of these reactions is governed by the stability of the intermediate carbocation or radical formed upon initial attack.

Electrophilic Addition: In the presence of electrophiles like hydrogen halides (HX) or halogens (X₂), the reaction proceeds via an electrophilic addition mechanism. byjus.comchemistrystudent.com The π-electrons of the ethenyl double bond attack the electrophile, forming a carbocation intermediate on the carbon atom adjacent to the indole (B1671886) ring. This carbocation is significantly stabilized by resonance with the electron-rich indole nucleus. The subsequent attack by a nucleophile (e.g., a halide ion) completes the addition.

According to Markovnikov's rule, the electrophile (typically H⁺) adds to the terminal carbon of the vinyl group, leading to the formation of the more stable secondary carbocation next to the indole ring. byjus.comlibretexts.org This regioselectivity is due to the powerful electron-donating nature of the indole system, which stabilizes the positive charge.

Mechanism of Electrophilic Addition (HX):

The ethenyl π-bond attacks the proton (H⁺) of the hydrogen halide, forming a C-H bond on the terminal carbon.

A secondary carbocation is formed at the carbon attached to the indole C3 position. This intermediate is resonance-stabilized.

The halide anion (X⁻) acts as a nucleophile, attacking the carbocation to form the final product.

Radical Addition: Free radical addition, for instance with HBr in the presence of peroxides, proceeds via an anti-Markovnikov pathway. youtube.com In this mechanism, the bromine radical (Br•) is the initial attacking species. It adds to the terminal carbon of the ethenyl group to generate a more stable secondary radical at the carbon adjacent to the indole ring. This radical then abstracts a hydrogen atom from HBr to yield the final product. The stability of the radical intermediate, influenced by the adjacent indole ring, is the key factor driving the regioselectivity.

| Reaction Type | Reagents | Key Intermediate | Regioselectivity | Product |

| Electrophilic Addition | HBr | Secondary Carbocation (Resonance Stabilized) | Markovnikov | 3-(1-Bromoethyl)-1-methyl-1H-indole |

| Radical Addition | HBr, Peroxides (ROOR) | Secondary Radical (Resonance Stabilized) | Anti-Markovnikov | 3-(2-Bromoethyl)-1-methyl-1H-indole |

Cycloaddition Reactions (e.g., Diels-Alder involving the vinyl group)

3-Ethenylindoles are versatile partners in cycloaddition reactions, where they can function as the 4π component (diene) in [4+2] cycloadditions or as the 2π component in other cycloaddition variants.

[4+2] Cycloaddition (Diels-Alder Reaction): The 3-vinylindole system can act as a diene, with the C2-C3 bond of the indole and the exocyclic double bond participating in the reaction. This transformation is a powerful method for constructing hydrocarbazole skeletons. acs.orgthieme-connect.com These reactions are often promoted by organocatalysts, such as chiral tertiary amine thioureas, which can activate both the 3-vinylindole and the dienophile through hydrogen bonding, leading to high yields and excellent enantioselectivities. acs.org

Common dienophiles used in these reactions include:

Maleimides

Quinones (e.g., 1,4-benzoquinone, 1,4-naphthoquinone) thieme-connect.com

Nitroolefins acs.org

Methyleneindolinones researchgate.net

A notable feature of these reactions is that they often yield dearomatized products, where the newly formed double bond remains within the newly formed six-membered ring rather than isomerizing to restore the indole aromaticity. researchgate.net

[4+3] Cycloaddition: 3-Alkenylindoles can also participate in dearomative (4+3) cycloaddition reactions with oxyallyl cations generated in situ from α-haloketones. uchicago.eduacs.org These reactions provide efficient access to complex, functionality-rich cyclohepta[b]indole frameworks, which are core structures in many bioactive natural products. uchicago.edusemanticscholar.org

Polymerization Mechanisms and Kinetics of Ethenyl Indoles

The ethenyl group enables this compound to undergo polymerization through various mechanisms, including cationic and free-radical pathways.

Cationic Polymerization: Due to the electron-donating nature of the indole ring, the ethenyl group is highly susceptible to cationic polymerization. nih.gov The mechanism is initiated by a Lewis or Brønsted acid, which protonates the terminal carbon of the vinyl group. This generates a resonance-stabilized secondary carbocation that serves as the propagating species. nih.gov The chain grows as this carbocationic center is attacked by the double bond of another monomer molecule. This process is particularly efficient for vinyl monomers with electron-donating substituents that can stabilize the positive charge on the growing chain. nih.gov For some N-vinylindoles, cationic polymerization can lead to oligomers with alternating indole and ethylidene units. scispace.com

Radical Polymerization: Free-radical polymerization can be initiated using standard radical initiators like AIBN. The kinetics of such reactions are often studied to determine reaction rates and mechanisms. For the related oxidative polymerization of indole, studies have shown the rate to be first order with respect to both the monomer and the oxidant. asianpubs.org The mechanism is believed to proceed through a radical cation-monomer reaction pathway, which could be analogous for vinylindoles. asianpubs.org The kinetics of free-radical polymerization are primarily influenced by steric effects and the polarity of the double bond. beilstein-journals.org

| Parameter | Chemical Oxidative Polymerization of Indole asianpubs.org |

| Rate Equation | Rp = k[Indole]¹[Peroxodisulfate]¹ |

| Rate Constant (k) | 15.26 M⁻¹ s⁻¹ |

| Activation Energy (Ea) | 48.6 kJ mol⁻¹ |

| Proposed Mechanism | Radical cation-monomer reaction |

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The presence of the ethenyl group at the C3 position significantly influences the site of further functionalization.

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic site. ic.ac.ukstackexchange.com This preference is because attack at C3 leads to a cationic intermediate (an indoleninium ion) where the aromaticity of the fused benzene (B151609) ring is preserved. ic.ac.ukrsc.org

However, in this compound, the C3 position is already substituted. Consequently, electrophilic attack occurs at an alternative position. Research on 3-substituted indoles suggests a two-step mechanism for substitution at the C2 position. rsc.orgquimicaorganica.org

Initial Attack at C3: The electrophile adds to the already substituted C3 position, breaking the aromaticity of the pyrrole (B145914) ring and forming a 3,3-disubstituted indoleninium cation intermediate.

Rearrangement: This unstable intermediate then undergoes a rearrangement, where one of the C3 substituents (in this case, likely the newly added electrophile) migrates to the C2 position. This step re-establishes the aromatic indole system, resulting in a 2,3-disubstituted product. rsc.orgquimicaorganica.org

Direct substitution at C2 is energetically unfavorable because it would require disrupting the aromaticity of the benzene ring in the transition state. rsc.org Substitution on the benzene portion of the indole nucleus (positions C4, C5, C6, and C7) is also possible but generally requires harsher conditions, as these positions are less nucleophilic than the pyrrole ring.

Regioselectivity Studies in Indole Functionalization

The regioselectivity of further reactions on the this compound nucleus is a critical aspect of its chemistry. With the highly reactive C3 position blocked, a competition arises between substitution at C2 and the positions on the benzene ring.

The outcome is dictated by a combination of electronic and steric factors. The ethenyl group at C3 is electron-withdrawing via induction but can be electron-donating through resonance, influencing the electron density at other positions. The N-methyl group is a simple electron-donating group.

C2-Substitution: As described above, this is often the kinetically favored product for electrophilic attack on 3-substituted indoles, proceeding through the C3-adduct rearrangement mechanism. rsc.orgquimicaorganica.org

Benzene Ring Substitution (C4-C7): The nucleophilicity of the benzene ring positions is generally lower than that of the pyrrole ring. However, under certain conditions, substitution can be directed to these sites.

C4 and C6: These positions are often deactivated due to their meta-like relationship to the electron-donating nitrogen atom.

C5 and C7: These positions are more activated. The C7 position can be sterically hindered by the N1-methyl group. Therefore, C5 is often a site for substitution if the pyrrole ring is deactivated or sterically inaccessible.

Studies on the nitration of indoles have shown that if the C3 position is occupied by a group like methyl, the reaction does not proceed smoothly, indicating a strong preference for C3 and the difficulty of substituting elsewhere under those specific conditions. nih.gov Computational models like RegioSQM, which calculate the energies of protonated isomers, can be used to predict the most likely sites of electrophilic attack on complex heterocyclic systems. chemrxiv.org In general, for 3-substituted indoles, the absence of strong electron-donating groups on the benzene ring typically favors subsequent functionalization at the C2 position. beilstein-journals.org

Nucleophilic Reactivity and Rearrangement Pathways

The electronic structure of this compound, featuring a vinyl group in conjugation with the indole ring, renders the terminal carbon of the double bond electrophilic. This electronic arrangement makes the molecule susceptible to conjugate addition reactions, also known as Michael additions, where nucleophiles attack this β-carbon. wikipedia.orgmasterorganicchemistry.com

The reactivity of the vinyl group is analogous to that of the 3-methyleneindolenine intermediate, a reactive species known to readily undergo nucleophilic attack at the exocyclic methylene (B1212753) carbon. nih.gov This inherent electrophilicity allows for the addition of a wide range of nucleophiles. The general mechanism involves the attack of a nucleophile (Nu⁻) on the terminal carbon of the ethenyl group, leading to the formation of a resonance-stabilized enolate or an equivalent anionic intermediate, which is subsequently protonated to yield the final adduct. wikipedia.orgijsdr.orgorganic-chemistry.org

General Scheme of Nucleophilic Addition:

(Image placeholder: A reaction diagram showing the mechanism of nucleophilic Michael addition to this compound)

(Image placeholder: A reaction diagram showing the mechanism of nucleophilic Michael addition to this compound)

Common nucleophiles that can participate in this type of conjugate addition include enolates, amines, and thiolates. masterorganicchemistry.com

Regarding rearrangement pathways, this compound is generally stable and does not readily undergo major skeletal rearrangements under typical conditions. However, reactions conducted under strongly acidic conditions that could lead to the formation of a carbocation intermediate might potentially trigger Wagner-Meerwein or related 1,2-hydride or alkyl shifts, though such pathways are not commonly reported for this specific molecule. msu.edu

Chemo- and Regioselective Functionalization Strategies

The conjugated π-system of this compound, comprising the ethenyl group and the C2-C3 double bond of the indole ring, serves as an excellent 4π-electron component (diene) for cycloaddition reactions. unimi.itbohrium.com This reactivity provides powerful and highly selective strategies for the synthesis of complex polycyclic carbazole derivatives.

The most prominent functionalization strategy is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In these reactions, this compound acts as the diene, reacting with a 2π-electron component (dienophile) to form a six-membered ring. The reaction is highly chemoselective, occurring exclusively at the vinyl-indole diene system while leaving the benzene portion of the indole core intact. Furthermore, when unsymmetrical dienophiles are used, the reaction can proceed with high regioselectivity. researchgate.net For instance, reactions with substituted quinones have been shown to be regioselective, leading to specific isomers of the polyheterocyclic quinone products. researchgate.net

Beyond the standard Diels-Alder reaction, this compound can participate in other types of cycloadditions:

Inverse-Electron-Demand [4+2] Cycloaddition: In this variant, the electronic roles are reversed, and the 3-vinylindole acts as the dienophile, reacting with an electron-poor diene such as an ortho-quinone methide. mdpi.com

[3+2] Cycloaddition: The vinyl group can also react as a dipolarophile with 1,3-dipoles like azoalkenes or nitrones to construct five-membered heterocyclic rings. researchgate.netnih.gov

These functionalization strategies are often catalyzed to enhance reaction rates and control stereoselectivity. Chiral Lewis acids or chiral phosphoric acids have been successfully employed to achieve high levels of enantioselectivity in these cycloadditions. mdpi.comnih.gov

Interactive Data Table: Cycloaddition Reactions of 3-Vinylindoles

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Catalyst/Conditions | Product Type | Yield (%) | Stereoselectivity | Reference |

| [4+2] Cycloaddition | 1-(3-Indolyl)cyclohexene | Naphthoquinone | EtOH, HCl, reflux; then DDQ | Benzo[a]carbazole derivative | 38 | N/A | researchgate.net |

| [4+2] Cycloaddition | 3-Vinylindole | Aryne | In situ generation | [a]Anellated carbazole | Moderate | N/A | electronicsandbooks.com |

| [2+4] Cycloaddition | ortho-Quinone Methide | 3-Vinylindole | Chiral Phosphoric Acid | Indole-containing chroman | up to 98 | up to 93:7 dr, 98% ee | mdpi.com |

| [3+2] Cycloaddition | Azoalkene | 3-Vinylindole | Chiral Phosphoric Acid | 2,3-Dihydropyrrole | Good | Excellent ee | nih.gov |

| [4+2] Imino Diels-Alder | Intramolecular Imine | 3-Vinyl Indole moiety | LiClO₄, Et₂O | Eburnamonine precursor | N/A | N/A | acs.org |

Mechanistic Investigations of Key Transformations and Intermediate Analysis

Mechanistic studies have been crucial in understanding and optimizing the reactivity of this compound. The Diels-Alder reaction is a pericyclic reaction that typically proceeds through a concerted, cyclic transition state, which accounts for its high stereospecificity. wikipedia.orgmasterorganicchemistry.com However, the use of Lewis acid catalysts can sometimes alter the mechanism to a stepwise pathway involving a zwitterionic or carbocationic intermediate, which may affect the stereochemical outcome. bohrium.com

For catalyzed asymmetric cycloadditions, detailed mechanistic investigations, often supported by theoretical calculations, have shed light on the role of the catalyst. In the chiral phosphoric acid-catalyzed [2+4] cycloaddition with ortho-quinone methides, it is proposed that the catalyst activates the methide through hydrogen bonding, orienting the substrates in a chiral environment to favor the formation of one enantiomer over the other via a specific key transition state. mdpi.com Similarly, in [3+2] cycloadditions, the catalyst is believed to interact with the 1,3-dipole, lowering the energy of the LUMO and facilitating the reaction while controlling the facial selectivity of the attack by the vinylindole. nih.gov

Theoretical investigations using Density Functional Theory (DFT) have been employed to model the reaction pathways of [3+2] cycloadditions between vinylindoles and nitrones, helping to explain the observed regio- and stereoselectivities. researchgate.net

In the context of nucleophilic additions, the key intermediate is the resonance-stabilized carbanion formed after the initial attack on the vinyl group. wikipedia.org The stability of this intermediate is a key factor driving the reaction forward. The formation of this intermediate is analogous to the trapping of the electrophilic 3-methyleneindolenine species by nucleosides, where the exocyclic primary amine of the nucleoside adds to the methylene carbon. nih.gov This highlights the pronounced electrophilic character of the exocyclic carbon in the vinylindole system.

Advanced Spectroscopic and Structural Elucidation of 3 Ethenyl 1 Methyl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of nuclear spin interactions, it provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of hydrogen and carbon atoms, respectively. For the structural assignment of 3-ethenyl-1-methyl-1H-indole, the number of signals, their chemical shifts (δ), integration (for ¹H), and splitting patterns are analyzed.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Indole (B1671886) Ring | 7.23-8.00 | 113.76-135.55 |

| Ethenyl-CH= | 6.75 (dd) | 129.04 |

| Ethenyl =CH₂ | 5.78 (d), 5.33 (d) | 115.35 |

| N-SO₂-Ph-CH₃ | 2.29 (s) | 21.54 |

For the target molecule, this compound, the N-CH₃ signal would typically appear as a singlet around 3.7-3.8 ppm in the ¹H NMR spectrum. The ethenyl group protons would exhibit a characteristic AXM spin system: a doublet of doublets for the α-proton and two distinct doublets for the terminal geminal protons, showing cis and trans couplings.

Two-dimensional (2D) NMR techniques are essential for confirming the atomic connectivity:

COSY (Correlation Spectroscopy) would reveal scalar couplings between protons. Key correlations would be observed between the vinyl protons and between adjacent protons on the indole's benzene (B151609) ring (H4, H5, H6, H7).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This technique would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the N-methyl proton singlet to the N-methyl carbon signal.

Advanced NMR methods can provide deeper structural insights. ¹⁵N NMR spectroscopy , although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can directly probe the electronic environment of the indole nitrogen atom. The chemical shift of the nitrogen in 1-methylindole (B147185) would provide a baseline for understanding the electronic effects of the 3-ethenyl substituent.

Solid-State NMR (ssNMR) is a powerful technique for characterizing molecules in their crystalline or aggregated forms. For a compound like this compound, ssNMR could be used to study polymorphism—the existence of different crystal packing arrangements. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra in the solid state, allowing for the analysis of intermolecular interactions that influence the chemical shifts.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₁H₁₁N.

The expected exact mass can be calculated as follows:

C₁₁H₁₁N : (11 * 12.000000) + (11 * 1.007825) + (1 * 14.003074) = 157.089149 u

Observation of a molecular ion peak at this m/z value in an HRMS spectrum would confirm the molecular formula.

Electron Ionization (EI) mass spectrometry can also be used to elucidate the structure through analysis of fragmentation pathways. A plausible fragmentation pattern for this compound would involve the formation of a stable molecular ion (M⁺˙) followed by characteristic losses.

| m/z (Proposed) | Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 157 | [C₁₁H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 156 | [C₁₁H₁₀N]⁺ | H˙ |

| 142 | [C₁₀H₈N]⁺ | CH₃˙ (from N-methyl) |

| 130 | [C₉H₈N]⁺ | HCN (from indole ring) |

| 115 | [C₉H₇]⁺ | CH₃˙ and HCN |

The most intense peak is often the molecular ion due to the stability of the aromatic indole ring system. The loss of a methyl radical (CH₃˙) from the N1 position to form an ion at m/z 142 is a highly characteristic fragmentation for N-methylindoles.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and confirm structural features. The expected vibrational frequencies for this compound can be predicted based on characteristic group frequencies of substituted indoles. mdpi.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Indole Ring | 3100 - 3000 | Medium / Strong |

| C-H Stretch (Vinyl) | -CH=CH₂ | 3080 - 3010 | Medium / Medium |

| C-H Stretch (Aliphatic) | N-CH₃ | 2950 - 2850 | Medium / Medium |

| C=C Stretch (Vinyl) | -CH=CH₂ | 1650 - 1630 | Medium / Strong |

| C=C Stretch (Aromatic) | Indole Ring | 1620 - 1450 | Strong / Strong |

| C-H Bend (Vinyl) | -CH=CH₂ | 1000 - 900 | Strong / Weak |

| C-H Out-of-Plane Bend (Aromatic) | Indole Ring | 850 - 730 | Strong / Weak |

Key diagnostic peaks would include the aromatic C-H stretches above 3000 cm⁻¹, the aliphatic C-H stretches from the methyl group below 3000 cm⁻¹, and the sharp, intense C=C stretching vibration of the vinyl group around 1640 cm⁻¹. The spectrum would also be rich with signals from the indole ring's skeletal vibrations between 1620 and 1450 cm⁻¹. The absence of a broad N-H stretching band around 3400 cm⁻¹ would confirm the N-methylation of the indole ring. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not found in the surveyed literature, the structure of 3-Ethenyl-1-(4-methylphenylsulfonyl)-1H-indole provides a robust model for the conformational and packing behavior of such derivatives. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Compound | 3-Ethenyl-1-(4-methylphenylsulfonyl)-1H-indole |

| Formula | C₁₇H₁₅NO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8809 (4) |

| b (Å) | 10.0167 (3) |

| c (Å) | 15.5280 (5) |

| α (°) | 83.687 (3) |

| β (°) | 77.864 (3) |

| γ (°) | 88.769 (3) |

| Volume (ų) | 1493.41 (9) |

| Z | 4 |

The analysis of this derivative revealed that the terminal ethenyl group is nearly coplanar with the indole ring system, which is a likely conformation for the N-methyl analog as well, as it maximizes π-conjugation. nih.gov

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. In N-substituted indoles, where the traditional N-H hydrogen bond donor is absent, weaker interactions such as C-H···π and π-π stacking become dominant in directing the supramolecular architecture. nih.gov

In the crystal structure of the derivative 3-ethenyl-1-(4-methylphenylsulfonyl)-1H-indole, the packing is stabilized by C—H···O and C—H···π interactions. nih.gov For this compound, one would expect a similar packing scheme dominated by C-H···π interactions, where a C-H bond from one molecule (from the methyl group or the aromatic/vinyl portions) acts as a weak hydrogen bond donor to the electron-rich π-system of an adjacent indole ring.

The absence of the N-H proton in 1-methylindole derivatives precludes the formation of N-H···π interactions, which are a significant packing motif in the crystal structures of many unsubstituted (N-H) indoles. acs.org Instead, the packing is likely to be driven by a combination of:

C-H···π interactions : These are weak hydrogen bonds that play a crucial role in the organization of aromatic molecules.

π-π stacking : The planar indole rings can stack upon each other, often in a slipped or offset arrangement to minimize repulsion, contributing to lattice stability.

The analysis of these weak but numerous interactions is critical for understanding the solid-state properties of the material and for crystal engineering efforts.

Polymorphism and Conformational Landscape in the Solid State

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial for understanding the structure-property relationships of molecular compounds. Each polymorph possesses a distinct crystal lattice arrangement and can exhibit different physical properties. For flexible molecules, this phenomenon is often coupled with the conformational landscape, where different conformers of the same molecule are present in various crystal forms or even within the same crystal structure, a phenomenon known as conformational polymorphism.

While the crystal structure of this compound has not been extensively detailed in publicly accessible crystallographic literature, significant insights into its likely solid-state behavior can be gleaned from detailed studies of structurally similar derivatives. The analysis of these derivatives provides a model for the conformational preferences and intermolecular interactions that govern the crystal packing of this class of compounds.

Conformational Analysis of a 3-Ethenyl-1-Sulfonyl-Indole Derivative

A key example is the detailed single-crystal X-ray diffraction analysis of 3-ethenyl-1-(4-methylphenylsulfonyl)-1H-indole, a close analog where the N-methyl group is replaced by a tosyl (4-methylphenylsulfonyl) group. The study of this compound revealed the presence of two independent, albeit very similar, molecules in the asymmetric unit of the crystal lattice nih.govnih.govresearchgate.net. The existence of more than one molecule in the asymmetric unit (Z' > 1) is a common manifestation of conformational polymorphism, where subtle differences in torsion angles allow for more efficient crystal packing.

The two independent molecules (Molecule A and Molecule B) adopt nearly identical L-shaped conformations. The primary conformational descriptors involve the orientation of the tosyl group relative to the indole plane and the orientation of the ethenyl substituent. For both molecules, the fused indole ring system is nearly orthogonal to the benzene ring of the tosyl group. However, slight variations exist in the dihedral and torsion angles, distinguishing the two conformers. The terminal ethenyl group is oriented to be nearly coplanar with the indole ring system in both instances, a conformation that maximizes π-system conjugation nih.govnih.gov.

The key conformational parameters for the two independent molecules are summarized below.

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle (Indole System – Benzene Ring) | 82.98 (12) | 84.46 (13) |

| Torsion Angle (C–C–C–C of ethenyl group) | -173.7 (4) | -171.7 (4) |

Crystallographic Data

The crystallographic data for 3-ethenyl-1-(4-methylphenylsulfonyl)-1H-indole provides a foundational understanding of the packing arrangement. The compound crystallizes in the triclinic system, which is characterized by low symmetry.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅NO₂S |

| Formula Weight | 297.37 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8809 (4) |

| b (Å) | 10.0167 (3) |

| c (Å) | 15.5280 (5) |

| α (°) | 83.687 (3) |

| β (°) | 77.864 (3) |

| γ (°) | 88.769 (3) |

| Volume (ų) | 1493.41 (9) |

| Z | 4 |

| Temperature (K) | 100 |

The presence of conformational polymorphism in derivatives of this compound highlights the molecule's structural flexibility. The low energy barrier to rotation around single bonds allows different conformers to be captured in the solid state, driven by the optimization of intermolecular forces to achieve a stable crystal lattice. This behavior is a key characteristic of many flexible organic molecules and is fundamental to understanding their solid-state properties.

Theoretical and Computational Studies on 3 Ethenyl 1 Methyl 1h Indole

Electronic Structure and Bonding Analysis

The electronic characteristics of 3-Ethenyl-1-methyl-1H-indole are fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in mapping its electron distribution, molecular geometry, and orbital energies.

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are employed to solve the electronic Schrödinger equation, providing a detailed description of molecular properties. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine optimized molecular geometries. nih.govnih.gov These calculations yield precise bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data derived from techniques like X-ray crystallography.

In studies of similar substituted indoles, DFT has been used to confirm molecular structure and connectivity. researchgate.net For instance, analysis of (E)-N-[2-(1H-indol-3-yl)ethyl] showed that the DFT-calculated bond lengths and angles using the B3LYP/6-311G(d,p) level of theory were well-suited to approximate experimental values. nih.gov Such calculations for this compound would elucidate the planarity of the indole ring and the spatial orientation of the N-methyl and C3-ethenyl substituents, providing a foundational understanding of its structure.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. For indole derivatives, the HOMO is typically distributed across the indole ring system, while the LUMO's location can vary based on substituents. nih.gov Computational studies on functionalized isoindigo derivatives, for example, have shown that the nature of substituents significantly affects the HOMO and LUMO energy levels. mdpi.com For this compound, the ethenyl group's conjugation with the indole ring is expected to influence these frontier orbitals and thus its reactivity in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indoles

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Indole Derivative A | DFT/B3LYP | -5.8 | -1.2 | 4.6 |

| Indole Derivative B | DFT/B3LYP | -6.1 | -1.5 | 4.6 |

Note: Data are illustrative, based on typical values for indole derivatives, and not specific to this compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Transition State Analysis and Energy Profiles

By modeling a reaction pathway, chemists can identify the transition state—the highest energy point between reactants and products. The energy difference between the reactants and the transition state is the activation energy, a key determinant of reaction kinetics. DFT calculations are widely used to locate transition states and compute energy profiles for reactions involving indole derivatives. For example, mechanistic studies on the rhodium-catalyzed C–H alkynylation of indoles have utilized DFT to analyze the Gibbs free energies of C–H activation at different positions, thereby explaining the reaction's regioselectivity. acs.org A similar approach for this compound could predict its behavior in electrophilic substitution or cycloaddition reactions, identifying the most likely pathways and products.

Conformational Analysis and Rotational Barriers

Molecules with single bonds can exist in various spatial arrangements or conformations due to rotation around these bonds. Conformational analysis involves identifying the most stable conformers (energy minima) and the energy barriers to rotation between them. For this compound, key rotational barriers include the rotation of the N-methyl group and the C-C single bond connecting the ethenyl group to the indole ring.

Computational studies on related molecules provide insight into the expected energy barriers. For instance, DFT calculations on 1-(arylsulfonyl)indole derivatives revealed that the rotational barrier about the S-N bond between conformers is in the range of 2.5–5.5 kcal/mol. nih.gov Similarly, studies on tribromomesitylene have shown how computational methods can accurately determine the rotational barriers of methyl groups by calculating the energy difference between the lowest and highest energy conformations during a full rotation. mdpi.com These methods can be directly applied to this compound to determine its preferred conformation and the energetic cost of rotational motion.

Table 2: Calculated Rotational Energy Barriers in Related Molecular Systems

| Molecule/System | Bond of Rotation | Method | Calculated Barrier (cm⁻¹) | Calculated Barrier (kcal/mol) |

|---|---|---|---|---|

| Isolated Tribromomesitylene | C(phenyl)-C(methyl) | B3PW91-GD3BJ | 49 | ~0.14 |

Note: This table presents data from analogous systems to illustrate the range of rotational barriers. nih.govmdpi.com

Prediction and Validation of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

A significant application of computational chemistry is the prediction of spectroscopic data. These predictions serve as a powerful tool for validating experimental results and aiding in the structural elucidation of newly synthesized compounds.

Quantum mechanical methods, particularly DFT, can predict various spectroscopic properties with considerable accuracy.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). uncw.edu Predicted ¹H and ¹³C NMR spectra for proposed molecular structures can be compared with experimental data to confirm or identify a compound. For complex organic molecules, the mean absolute error for ¹H chemical shift predictions using DFT can be between 0.2–0.4 ppm. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. mdpi.com These calculations predict the absorption wavelengths (λ_max) in a UV-Vis spectrum, which correspond to electronic transitions, often between the HOMO and LUMO. youtube.com

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. While raw calculated frequencies are often higher than experimental values, they can be scaled by a known factor to achieve excellent agreement, aiding in the assignment of specific vibrational modes to observed IR bands. nist.govnist.gov

For indole derivatives, numerous studies have demonstrated a strong correlation between DFT-predicted spectra and experimental measurements, validating the use of these computational tools for the structural and electronic analysis of molecules like this compound. mdpi.comresearchgate.net

Table 3: Comparison of Experimental vs. Predicted ¹H NMR Chemical Shifts for a Model Organic Compound

| Proton Environment | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| Aromatic-H | 7.26 | 7.31 | 0.05 |

| Olefinic-H | 5.85 | 5.90 | 0.05 |

Note: Data are illustrative and represent typical accuracy for modern NMR prediction software. academie-sciences.fr

Molecular Dynamics Simulations (e.g., for polymerization initiation, aggregate formation)

For this compound, MD simulations could be instrumental in elucidating the initial steps of vinyl polymerization. By constructing a simulation box containing multiple monomers of this compound and a radical initiator, it would be possible to observe the stochastic process of polymerization initiation. The simulation would track the trajectories of individual atoms, allowing for the visualization of the initiator's approach to the vinyl group's double bond, the subsequent bond formation, and the creation of the initial radical monomer. This would provide valuable data on the preferred orientation and energetics of this crucial first step.

Furthermore, these simulations could explore the early stages of polymer chain growth and the potential for aggregate formation among the monomers or growing polymer chains. The indole moiety, with its aromatic and polar characteristics, could lead to specific intermolecular interactions, such as π-π stacking between the indole rings. MD simulations would reveal the nature and strength of these interactions and whether they lead to the formation of ordered aggregates or amorphous clusters in a given solvent. The choice of force field would be critical in accurately representing these non-covalent interactions.

The table below outlines a hypothetical set of parameters that would be essential for setting up such a molecular dynamics simulation.

| Parameter | Hypothetical Value/Condition |

| System Composition | 100 monomers of this compound, 1 initiator molecule, explicit solvent (e.g., water or an organic solvent) |

| Force Field | A general amber force field (GAFF) or a specifically parameterized force field for indole derivatives. |

| Ensemble | NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) for equilibration. |

| Temperature | 300 K (or varied to study temperature effects) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to microseconds, depending on the process of interest. |

By analyzing the trajectories and calculating properties such as the radial distribution function and the radius of gyration, one could gain a deeper understanding of the structure and dynamics of this compound in both its monomeric and oligomeric forms.

Quantum Chemical Descriptors for Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the reactivity and selectivity of molecules like this compound. These methods allow for the calculation of various electronic properties, known as quantum chemical descriptors, which provide a quantitative measure of a molecule's propensity to undergo certain types of reactions.

A fundamental aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally indicates higher reactivity. For this compound, the vinyl group is expected to significantly influence the FMOs, with the HOMO likely having significant electron density on the indole ring and the vinyl double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic system, indicating potential sites for nucleophilic attack under certain conditions.

Global reactivity descriptors provide a general overview of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. Fukui functions, for instance, indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, one would expect the carbon atoms of the vinyl group and specific positions on the indole ring to have high Fukui function values, indicating their higher reactivity.

The following table presents a hypothetical set of calculated quantum chemical descriptors for this compound, based on typical values for similar indole derivatives found in computational studies.

| Descriptor | Hypothetical Calculated Value (in eV) | Implication for Reactivity |

| HOMO Energy | -5.5 | Indicates a good electron-donating ability (nucleophilic). |

| LUMO Energy | -0.8 | Suggests a moderate ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 | Suggests moderate kinetic stability and reactivity. |

| Electronegativity (χ) | 3.15 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | 2.35 | Indicates a moderately soft molecule, prone to reaction. |

| Electrophilicity Index (ω) | 2.11 | Classifies it as a moderate electrophile. |

These theoretical and computational approaches, while not replacing experimental studies, provide a powerful framework for predicting and understanding the chemical behavior of this compound, guiding future synthetic and materials science applications.

An exploration into the synthesis and reactivity of derivatives and analogs of this compound reveals a versatile scaffold for chemical modification. Both the indole nucleus and the ethenyl side chain offer pathways for functionalization, leading to a diverse range of complex molecules and fused heterocyclic systems.

Applications of 3 Ethenyl 1 Methyl 1h Indole in Materials Science and Advanced Chemical Synthesis

As a Monomer for Functional Polymer Development

The vinyl group at the C3 position of the indole (B1671886) ring makes 3-ethenyl-1-methyl-1H-indole a promising monomer for the development of functional polymers. The polymerization of such monomers can lead to materials with unique electronic and optical properties stemming from the indole moiety.

Synthesis of Indole-Based Polymers and Copolymers

While a direct synthesis route for poly(this compound) is not detailed in the available literature, the synthesis of other polyindoles has been achieved through methods like intramolecular acid-catalyzed cyclization of polyaniline derivatives. researchgate.net For instance, poly(2-ethyl-3-methylindole) has been synthesized in high yields using this approach. researchgate.net It is conceivable that this compound could be polymerized through standard radical, cationic, or anionic polymerization techniques, similar to other vinyl compounds. The specific conditions would depend on the reactivity of the monomer and the desired polymer characteristics. The synthesis of polymers from the indole series is an efficient way to create new functional materials. researchgate.net

Investigation of Polymer Structure-Property Relationships (e.g., optoelectronic properties, mechanical properties)

The properties of polymers derived from this compound would be significantly influenced by the indole ring. Indole-based polymers are known to possess interesting physicochemical properties. researchgate.net For example, poly(2-ethyl-3-methylindole) exhibits good thermal stability, photoluminescence, and photoconductivity. researchgate.net Irradiation of a film of this polymer was found to increase its electrical conductivity by a factor of two. researchgate.net

The optoelectronic properties would be dictated by the π-conjugated system of the indole nucleus. The N-methyl group and the ethenyl linkage to the polymer backbone would also play a role in determining the final properties. Research on related indole-containing polymers has shown that they can have good electroactivity, making them suitable for electronic applications. researchgate.net The mechanical properties would be dependent on factors such as molecular weight, chain packing, and intermolecular interactions.

Table 1: Potential Properties of Poly(this compound) based on Related Compounds

| Property | Potential Characteristic | Rationale |

| Thermal Stability | Good | Indole rings are generally stable aromatic structures. researchgate.net |

| Photoluminescence | Expected | The conjugated π-system of the indole moiety often leads to fluorescent properties. researchgate.net |

| Photoconductivity | Possible | Indole-based polymers have demonstrated changes in electrical conductivity upon irradiation. researchgate.net |

| Electroactivity | Good | The electron-rich nature of the indole ring can facilitate redox processes. researchgate.net |

This table is predictive and based on properties observed in similar indole-based polymers.

Potential in Organic Electronics (e.g., OLEDs, photovoltaics)

Indole and its derivatives are key components in materials for organic electronics due to their excellent charge-transporting properties and high photoluminescence quantum yields. nih.govrsc.org The indole moiety is a versatile building block for creating efficient emitters in organic light-emitting diodes (OLEDs). nih.gov Specifically, multi-resonance emitters based on indolo[3,2-b]indole have been developed for efficient narrowband pure-green OLEDs. nih.gov

The general class of indole derivatives has been utilized in the development of iridium(III) complexes for highly efficient OLEDs, demonstrating high external quantum efficiencies. rsc.org While direct application of this compound in these devices is not reported, polymers derived from it could potentially be used as hole-transporting or emissive layers in OLEDs. In the realm of photovoltaics, indene derivatives, which are structurally related to indoles, have been explored as structural units. researchgate.net

Role as a Ligand or Precursor in Catalysis

The indole scaffold is a valuable platform for the design of ligands and precursors in both transition metal catalysis and organocatalysis.

Design of Indole-Derived Ligands for Transition Metal Catalysis

Indole derivatives have been extensively used as ligands in organometallic chemistry. researchgate.net The nitrogen atom in the indole ring and the potential for functionalization at various positions make them versatile for coordinating with transition metals. nih.gov The coordination behavior of indole derivatives with transition metal ions has attracted significant research interest. nih.gov Different coordination modes are possible, including the formation of σ-bonds between the metal and the nitrogen atom of the indole ring. nih.gov

While there are no specific examples of this compound being used as a ligand, its structure suggests it could act as a bidentate ligand, coordinating through the indole nitrogen and the ethenyl π-system. Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient ways to form new chemical bonds. acs.org

Building Block for Complex Organic Molecular Architectures

The unique structural features of this compound, which combine a reactive vinyl group with the privileged indole scaffold, make it a valuable precursor in the synthesis of intricate molecular designs.

Multicomponent Reaction (MCR) Strategies for Divergent Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov While specific MCRs involving this compound are not extensively documented, the reactivity of the broader class of 3-substituted indoles provides a strong indication of its potential in this area.

The vinyl group in this compound can act as a reactive dienophile or Michael acceptor, while the indole nucleus can participate as a nucleophile. This dual reactivity opens up possibilities for its use in various MCRs to create diverse heterocyclic systems. For instance, in reactions analogous to those involving other 3-substituted indoles, it could potentially react with an aldehyde and an amine component in a single pot to yield complex alkaloid-like structures. nih.gov The modular nature of MCRs would allow for the systematic variation of the other components, leading to a divergent synthesis of a wide array of compounds from a single indole precursor.

| Potential MCR Component | Role of this compound | Potential Product Class |

| Aldehydes, Amines | Nucleophile (Indole Ring) | Complex Heterocycles, Alkaloid Scaffolds |

| Dienes, Dienophiles | Dienophile (Vinyl Group) | Carbazole Derivatives |

| Michael Acceptors | Nucleophile (Indole Ring) | Functionalized Indole Derivatives |

Stereoselective Synthesis of Complex Molecules from this compound

The synthesis of molecules with specific three-dimensional arrangements of atoms, known as stereoselective synthesis, is crucial in many areas of chemistry, particularly in the development of pharmaceuticals. The vinyl group of this compound is a key functional handle for engaging in various stereoselective transformations.

One notable example of the utility of 3-vinylindoles in stereoselective synthesis is their participation in catalytic asymmetric [2+4] cycloadditions. In these reactions, the 3-vinylindole can react with a suitable diene, such as an ortho-quinone methide, in the presence of a chiral catalyst. This approach has been successfully used to synthesize indole-containing chroman derivatives with high levels of enantioselectivity (up to 98% ee) and diastereoselectivity (up to 93:7 dr). mdpi.com The use of a chiral phosphoric acid as a catalyst is instrumental in controlling the stereochemical outcome of the reaction. mdpi.com

Another powerful method for the stereoselective functionalization of vinylindoles is asymmetric hydrovinylation. This reaction, catalyzed by a nickel(II) complex with a chiral ligand, involves the addition of ethylene (B1197577) across the vinyl group. This process can generate a chiral center with excellent enantioselectivity, providing a facile route to valuable building blocks for the synthesis of natural products. nih.gov

| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity |

| Asymmetric [2+4] Cycloaddition | Chiral Phosphoric Acid | Indole-containing Chromans | Up to 98% ee, up to 93:7 dr mdpi.com |

| Asymmetric Hydrovinylation | Ni(II) catalyst with chiral ligand | 2-But-3-enyl Indole Derivatives | Excellent yields and enantioselectivities nih.gov |

Supramolecular Chemistry and Self-Assembly of Indole Derivatives

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The indole ring, with its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions, is an excellent motif for designing self-assembling systems.

The self-assembly of indole derivatives has been observed on various surfaces. For example, indole-2-carboxylic acid has been shown to form well-ordered lamellar structures on graphite and gold surfaces. These assemblies are primarily driven by hydrogen bonding between the carboxylic acid groups, forming cyclic dimers. aip.org The specific arrangement of the molecules can be influenced by the solvent and the substrate, demonstrating the tunability of these supramolecular structures. aip.org

Furthermore, indole-pyrazole hybrids have been shown to self-associate in the solid state through N–H(indole)∙∙∙N(pyrazole) hydrogen bonds, forming diverse supramolecular assemblies such as dimers, tetramers, chains, and helices. mdpi.com The final supramolecular architecture is dependent on the specific substitution pattern of the indole and pyrazole rings. mdpi.com These findings highlight the potential of indole derivatives, including this compound, to be used as building blocks for the construction of functional supramolecular materials with applications in areas such as sensing, catalysis, and materials science.

| Indole Derivative | Interacting Moiety | Primary Interaction | Resulting Supramolecular Structure |

| Indole-2-carboxylic acid | Carboxylic acid | Hydrogen Bonding (O–H···O) | Lamellar structures, cyclic dimers aip.org |

| Indole-pyrazole hybrids | Indole N-H, Pyrazole N | Hydrogen Bonding (N–H···N) | Dimers, tetramers, chains, helices mdpi.com |

Emerging Research Areas and Future Perspectives for 3 Ethenyl 1 Methyl 1h Indole Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives is evolving beyond traditional methods like the Fischer or Bischler indole synthesis, which often require harsh conditions and generate significant waste. chim.itrsc.org The future of synthesizing 3-Ethenyl-1-methyl-1H-indole lies in green and sustainable chemistry principles. A key area of development is the use of continuous-flow processes, which offer superior control over reaction parameters, enhanced safety for handling energetic intermediates, and reduced environmental impact by minimizing chromatography and isolation steps. rsc.org This approach is not only atom-economical but also highly selective. rsc.org

Furthermore, there is a significant push towards metal-free catalytic systems to avoid contamination of the final products with residual metals, which is a critical concern in pharmaceutical applications. Research into visible-light-mediated reactions, for instance, has shown promise in activating "ene"-reductases to catalyze cross-coupling reactions without the need for traditional metal catalysts or stoichiometric chemical reductants. acs.org The application of such innovative, environmentally benign methods will be crucial for the large-scale and sustainable production of this compound and its derivatives.

Exploration of Untapped Reactivity Pathways and Cascade Reactions

As a member of the 3-vinylindole family, this compound possesses versatile reactivity that is ripe for exploration. researchgate.net This class of compounds can participate in various asymmetric reactions, acting as dienes, mono-olefins, electrophiles, or nucleophiles. researchgate.net A significant area of emerging research is the use of these molecules in organocatalytic asymmetric Diels-Alder [4+2] cycloadditions to rapidly construct complex, optically active carbazole frameworks. researchgate.netacs.org

The concept of domino or cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, represents a frontier in synthetic efficiency. nih.gov These reactions are highly atom-economical and can generate significant molecular complexity from simple starting materials in a single pot. nih.govnih.gov Future research will likely focus on designing novel cascade sequences initiated by the vinyl group of this compound. This could involve triggering polycyclizations to form intricate aza-polycycles with multiple stereocenters, a process that currently requires lengthy, stepwise syntheses. nih.gov

Table 1: Versatile Reactivity of the 3-Vinylindole Scaffold This table illustrates the diverse roles that compounds like this compound can play in asymmetric synthesis.

| Reaction Role | Type of Transformation | Potential Products |

| Diene | Asymmetric [4+2] Cycloaddition | Optically active tetra- and hexahydrocarbazoles |

| Mono-olefin | Asymmetric [2+n] Cycloaddition | Chiral indole-containing heterocycles |

| Electrophile | Asymmetric Addition Reactions | Functionalized indole derivatives |

| Nucleophile | Asymmetric Alkenylation | C3-alkenylated indoles |

Advanced Characterization Techniques for In-situ Reaction Monitoring

To optimize novel synthetic routes and understand complex reaction mechanisms, researchers are increasingly turning to advanced, in-situ characterization techniques. These methods allow for the real-time monitoring of a reaction as it occurs, providing invaluable data on reaction kinetics, the formation of transient intermediates, and the consumption of reactants. mt.com

Spectroscopic tools like in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of this effort. mt.comresearchgate.net By inserting probes directly into the reaction vessel, chemists can track the concentration of key species without the need for offline sampling, which can be disruptive and may not capture the state of labile intermediates. spectroscopyonline.com This approach accelerates process development and enhances the understanding of reaction pathways, leading to more robust and efficient chemical manufacturing. mt.comspectroscopyonline.com The application of these techniques to the synthesis and subsequent reactions of this compound will enable precise control and optimization.

Table 2: Comparison of In-situ Monitoring Techniques This table outlines advanced spectroscopic methods applicable to monitoring the synthesis and reactions of this compound.

| Technique | Information Gained | Advantages |

| In-situ NMR | Structural information on intermediates, reaction kinetics, regioselectivity. researchgate.net | Provides detailed molecular structure information. |

| In-situ FTIR | Functional group changes, concentration of reactants/products, reaction endpoints. mt.com | Fast, sensitive to many organic functional groups, wide applicability. |

| In-situ Raman | Molecular vibrations, crystal lattice modes, reaction progress in solutions and solids. mt.com | Excellent for aqueous systems, non-destructive, can analyze solid phases. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

Table 3: Machine Learning Algorithms in Chemical Synthesis This table lists several ML algorithms being used to predict outcomes in organic reactions, such as those involving indole derivatives.

| Algorithm | Application in Chemistry | Reference |

| Random Forest (RF) | Predicting energy barriers and selectivity of C-H activation reactions. | francis-press.comfrancis-press.com |

| Kernel Ridge Regression (KRR) | Calculating reaction energy barriers and selectivity. | francis-press.comfrancis-press.com |

| Neural Network (NN) | Predicting reaction outcomes and properties. | francis-press.comfrancis-press.com |

| Support Vector Regression (SVR) | Modeling and predicting chemical reaction systems. | francis-press.com |

Computational Design of Novel Indole-Based Materials

Computational chemistry provides powerful tools for the rational design of new molecules and materials with desired properties. nih.gov Techniques like molecular docking and Density Functional Theory (DFT) are used to simulate the interactions between a molecule and a biological target or to calculate a molecule's electronic properties before it is ever synthesized. nih.govniscair.res.in This in-silico approach saves significant time and resources by prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

In the context of this compound, computational methods can be employed to design novel derivatives for specific applications. For example, by modifying the core structure and using molecular docking simulations, researchers can design potent and selective inhibitors for therapeutic targets like protein kinases or viral proteases. nih.govnih.gov Furthermore, DFT analysis can predict the stability and electronic behavior of new indole-based materials, guiding the development of next-generation organic electronics or functional polymers. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing 3-Ethenyl-1-methyl-1H-indole, and what are their limitations?